2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide
CAS No.: 1203257-67-3
Cat. No.: VC6548374
Molecular Formula: C13H14N4O4S
Molecular Weight: 322.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203257-67-3 |
|---|---|
| Molecular Formula | C13H14N4O4S |
| Molecular Weight | 322.34 |
| IUPAC Name | 2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21) |
| Standard InChI Key | IPJQJQFMAGIQDB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide (C₁₃H₁₄N₄O₄S) features a 4-methyl-6-oxopyrimidine ring linked via an acetamide bridge to a 4-sulfamoylphenyl group (Fig. 1). The pyrimidinone core contributes hydrogen-bonding capabilities through its carbonyl and NH groups, while the sulfamoyl moiety enhances solubility and potential target affinity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₄S |
| Molecular Weight | 322.34 g/mol |
| IUPAC Name | 2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
| InChI Key | IPJQJQFMAGIQDB-UHFFFAOYSA-N |
The compound’s solubility remains uncharacterized, though sulfonamide derivatives typically exhibit moderate aqueous solubility at physiological pH .
Synthetic Pathways and Optimization
Synthesis Strategy
The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide likely involves a multi-step sequence:
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Pyrimidinone Core Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 4-methyl-6-hydroxypyrimidin-2(1H)-one, followed by oxidation to introduce the ketone group .
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Acetamide Bridging: Coupling the pyrimidinone with bromoacetyl chloride generates the acetamide intermediate.
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Sulfamoylphenyl Incorporation: Reacting the intermediate with 4-aminobenzenesulfonamide under nucleophilic acyl substitution conditions completes the molecule.
Table 2: Comparative Synthesis of Pyrimidine Derivatives
*Estimated based on analogous reactions .
Physicochemical and Spectroscopic Properties
Spectroscopic Analysis
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¹H NMR: Peaks at δ 12.45 ppm (NH-3), 10.08 ppm (amide NH), and 2.21 ppm (CH₃) align with pyrimidinone and acetamide groups.
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¹³C NMR: Signals at 166.43 ppm (amide C=O) and 166.09 ppm (pyrimidinone C=O) confirm structural integrity.
Stability and Reactivity
Biological Activities and Research Findings
Hypothesized Mechanisms
While direct studies are lacking, structural analogs suggest potential applications:
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Anticonvulsant Activity: Pyrimidinones with sulfur-containing side chains exhibit GABAergic modulation . The sulfamoyl group may enhance blood-brain barrier penetration.
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Enzyme Inhibition: Sulfonamides commonly inhibit carbonic anhydrase and dihydropteroate synthase. Molecular docking studies could elucidate target affinity .
Table 3: Comparative Biological Data for Pyrimidine Derivatives
| Compound | IC₅₀ (Carbonic Anhydrase) | ED₅₀ (Anticonvulsant) |
|---|---|---|
| Target Compound | Not tested | Not tested |
| Propylthiouracil | N/A | 15 mg/kg |
| EVT-13073061 | 2.3 µM | 22 mg/kg |
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